Cas no 127526-39-0 (3-(2-fluorophenyl)-7-hydroxy-4H-chromen-4-one)

3-(2-fluorophenyl)-7-hydroxy-4H-chromen-4-one Chemical and Physical Properties
Names and Identifiers
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- 3-(2-fluorophenyl)-7-hydroxy-4H-chromen-4-one
- 4H-1-benzopyran-4-one, 3-(2-fluorophenyl)-7-hydroxy-
- 3-(2-fluorophenyl)-7-hydroxychromen-4-one
- VS-12677
- 127526-39-0
- Oprea1_362197
- BBL034797
- STL419941
- AKOS016402952
- 3-(2-Fluorophenyl)-7-hydroxy-4H-1-benzopyran-4-one
- BRN 4750872
- DTXSID90155598
- CS-0334594
- starbld0013497
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- Inchi: InChI=1S/C15H9FO3/c16-13-4-2-1-3-10(13)12-8-19-14-7-9(17)5-6-11(14)15(12)18/h1-8,17H
- InChI Key: ZOLMIYZNQPEYKA-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)F
Computed Properties
- Exact Mass: 256.05357
- Monoisotopic Mass: 256.053572
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 393
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5
- XLogP3: 2.9
Experimental Properties
- Density: 1.408
- Boiling Point: 450.8°C at 760 mmHg
- Flash Point: 226.4°C
- Refractive Index: 1.646
- PSA: 46.53
3-(2-fluorophenyl)-7-hydroxy-4H-chromen-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1405264-500mg |
3-(2-Fluorophenyl)-7-hydroxy-4H-chromen-4-one |
127526-39-0 | 98% | 500mg |
¥7624.00 | 2024-08-09 |
3-(2-fluorophenyl)-7-hydroxy-4H-chromen-4-one Related Literature
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
Additional information on 3-(2-fluorophenyl)-7-hydroxy-4H-chromen-4-one
Introduction to 3-(2-fluorophenyl)-7-hydroxy-4H-chromen-4-one (CAS No. 127526-39-0)
3-(2-fluorophenyl)-7-hydroxy-4H-chromen-4-one, identified by the chemical compound code CAS No. 127526-39-0, is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the chromenone class, a structurally diverse group of molecules known for their broad spectrum of biological activities. The presence of both fluorine and hydroxyl substituents in its molecular framework imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The chromenone core of 3-(2-fluorophenyl)-7-hydroxy-4H-chromen-4-one is derived from the chromene structure, which is characterized by a benzopyranone ring system. This system has been extensively studied for its potential in various therapeutic applications, including anti-inflammatory, antioxidant, and antimicrobial properties. The introduction of a fluorophenyl group at the 3-position and a hydroxy group at the 7-position further modulates the pharmacological profile of the compound, enhancing its interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of 3-(2-fluorophenyl)-7-hydroxy-4H-chromen-4-one with high precision. Studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in metabolic disorders, cancer, and neurodegenerative diseases. The fluorine atom, in particular, plays a crucial role in modulating the metabolic stability and binding efficacy of the molecule, making it an attractive candidate for further optimization.
In vitro experiments have demonstrated that 3-(2-fluorophenyl)-7-hydroxy-4H-chromen-4-one demonstrates promising activity against various disease models. For instance, preliminary studies have shown its potential in reducing oxidative stress and inflammation in cellular assays, which are key pathological mechanisms underlying chronic diseases such as diabetes and cardiovascular disorders. Additionally, the compound has shown selective toxicity towards certain cancer cell lines, suggesting its potential as an anticancer agent. These findings align with the growing interest in natural product-inspired scaffolds for developing novel therapeutics.
The synthesis of 3-(2-fluorophenyl)-7-hydroxy-4H-chromen-4-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the fluorophenyl moiety typically involves cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, while the hydroxyl group can be incorporated through oxidation or hydrolysis processes. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both preclinical and clinical studies.
The pharmacokinetic properties of 3-(2-fluorophenyl)-7-hydroxy-4H-chromen-4-one are also of great interest to researchers. Studies have indicated that this compound exhibits moderate solubility in water and lipids, suggesting potential for oral administration alongside intravenous routes. The presence of both polar (hydroxyl) and non-polar (fluorophenyl) functional groups contributes to its favorable pharmacokinetic profile, enhancing bioavailability and target tissue distribution. Further investigation into its metabolic pathways is warranted to optimize dosing regimens and minimize side effects.
One of the most compelling aspects of 3-(2-fluorophenyl)-7-hydroxy-4H-chromen-4-one is its versatility as a pharmacological scaffold. Researchers have explored derivatives of this compound with modified substituents to enhance specific biological activities or reduce toxicities. For example, replacing the hydroxyl group with other functional groups such as methoxy or carboxylic acid has been shown to alter its binding affinity to certain enzymes. Such modifications highlight the importance of structural diversity in drug discovery and underscore the potential of chromenone derivatives as lead compounds for therapeutic development.
The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like 3-(2-fluorophenyl)-7-hydroxy-4H-chromen-4-one. By analyzing large datasets of chemical structures and biological activities, computational models can predict novel analogs with enhanced properties. These models have been particularly effective in identifying compounds that exhibit high selectivity for specific targets while minimizing off-target effects. The application of such technologies promises to streamline the process of developing next-generation therapeutics based on natural product-inspired scaffolds.
In conclusion, 3-(2-fluorophenyl)-7-hydroxy-4H-chromen-4-one (CAS No. 127526-39-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its chromenone core combined with strategic substituents such as fluorine and hydroxyl makes it a versatile scaffold for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in future drug development efforts.
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